molecular formula C4H8N2O2 B12799200 3-Hydroxy-2-methylimidazolidin-4-one CAS No. 27230-61-1

3-Hydroxy-2-methylimidazolidin-4-one

Cat. No.: B12799200
CAS No.: 27230-61-1
M. Wt: 116.12 g/mol
InChI Key: KLVPTGDBRLOERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methylimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a hydroxyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agriculture, and other fields. The presence of the hydroxyl group and the methyl group on the imidazolidinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,2-diaminoethanol with carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methylimidazolidin-4-one.

    Reduction: The compound can be reduced to form 2-methylimidazolidine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 2-Methylimidazolidin-4-one

    Reduction: 2-Methylimidazolidine

    Substitution: Various substituted imidazolidinones, depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-2-methylimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyl group and the imidazolidinone ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazolidin-4-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    3-Hydroxyimidazolidin-4-one: Lacks the methyl group, which affects its steric and electronic properties.

    2-Methylimidazolidine: The fully reduced form, with different chemical and physical properties.

Uniqueness

3-Hydroxy-2-methylimidazolidin-4-one is unique due to the presence of both the hydroxyl and methyl groups on the imidazolidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

27230-61-1

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-hydroxy-2-methylimidazolidin-4-one

InChI

InChI=1S/C4H8N2O2/c1-3-5-2-4(7)6(3)8/h3,5,8H,2H2,1H3

InChI Key

KLVPTGDBRLOERX-UHFFFAOYSA-N

Canonical SMILES

CC1NCC(=O)N1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.